Isoiridomyrmecin

Description

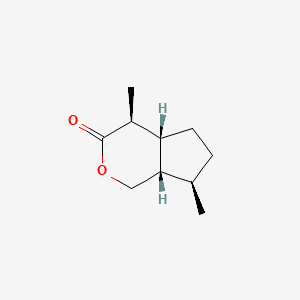

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

573-94-4 |

|---|---|

Formule moléculaire |

C10H16O2 |

Poids moléculaire |

168.23 g/mol |

Nom IUPAC |

(4S,4aR,7R,7aS)-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one |

InChI |

InChI=1S/C10H16O2/c1-6-3-4-8-7(2)10(11)12-5-9(6)8/h6-9H,3-5H2,1-2H3/t6-,7+,8+,9+/m1/s1 |

Clé InChI |

LYEFRAMOOLOUKA-XGEHTFHBSA-N |

SMILES |

CC1CCC2C1COC(=O)C2C |

SMILES isomérique |

C[C@@H]1CC[C@@H]2[C@H]1COC(=O)[C@H]2C |

SMILES canonique |

CC1CCC2C1COC(=O)C2C |

Synonymes |

(-)-iridolactone iridolactone |

Origine du produit |

United States |

Natural Occurrence and Ecological Roles of Isoiridomyrmecin

Distribution of Isoiridomyrmecin Across Biological Taxa

This compound has been identified in both plant and insect species, highlighting its widespread presence in natural environments.

This iridoid has been isolated from several plant species, notably within the Acalypha and Nepeta genera. Acalypha indica, commonly known as Indian nettle or three-seeded mercury, is a significant source, with its roots containing volatile iridoid compounds, including this compound, which are known to attract cats scispace.comyoutube.comresearchgate.net. Nepeta erecta has also been identified as a source of essential oil rich in this compound uok.edu.in. Further research has reported its presence in Vitex rotundifolia and Pedicularis chinensis, as well as in Anonychomyrma nitidiceps nih.gov.

Table 2.1.1: Identification of this compound in Plant Species

| Plant Species | Genus | Reported Association with this compound | Notes |

| Acalypha indica | Acalypha | Identified in roots | Known to attract cats; also possesses medicinal properties scispace.comyoutube.comresearchgate.net |

| Nepeta erecta | Nepeta | Identified in essential oil | Related to catnip (Nepeta cataria) which has similar attractant properties uok.edu.in |

| Vitex rotundifolia | Vitex | Reported occurrence | nih.gov |

| Pedicularis chinensis | Pedicularis | Reported occurrence | nih.gov |

This compound is a notable component in the chemical ecology of insects, particularly in the secretions of certain ant and wasp species. It has been identified in the defensive secretions of the parasitoid wasp Leptopilina heterotoma researchgate.netnih.govd-nb.inforesearchgate.net. Within ants, it has been found in the secretions of species such as Iridomyrmex nitidiceps and D. diceratoclinea scabridus researchgate.net. The ant Anonychomyrma nitidiceps is also listed as a source nih.gov.

Table 2.1.2: Occurrence of this compound in Insect Species

| Insect Species | Order | Type of Secretion/Gland | Ecological Role (as identified) |

| Leptopilina heterotoma | Hymenoptera | Cephalic/Mandibular gland | Defensive secretion, sex pheromone, semiochemical cue researchgate.netnih.govd-nb.inforesearchgate.netresearchgate.net |

| Iridomyrmex nitidiceps | Hymenoptera | Secretions | Contains terpenoid constituents with insecticidal properties researchgate.net |

| D. diceratoclinea scabridus | Hymenoptera | Secretions | Contains terpenoid constituents with insecticidal properties researchgate.net |

| Anonychomyrma nitidiceps | Hymenoptera | Secretions | Reported occurrence nih.gov |

Biosources and Producing Organisms of this compound

The primary biosources of this compound include specific plant species and various insect species. In plants, Acalypha indica is a notable producer, with its roots yielding the compound scispace.comyoutube.comresearchgate.net. Nepeta erecta also contains this compound in its essential oil uok.edu.in.

In insects, the parasitoid wasp Leptopilina heterotoma produces this compound in specialized glands, specifically the cephalic or mandibular glands researchgate.netnih.govd-nb.inforesearchgate.net. Ants, such as those in the subfamily Dolichoderinae, also synthesize and secrete this compound, with species like Iridomyrmex nitidiceps and D. diceratoclinea scabridus identified as sources researchgate.net.

Table 2.2: Biosources and Producing Organisms of this compound

| Organism Type | Specific Organism | Producing Organ/Tissue | Compound |

| Plant | Acalypha indica | Roots | This compound |

| Plant | Nepeta erecta | Essential Oil | This compound |

| Insect | Leptopilina heterotoma | Cephalic/Mandibular gland | This compound |

| Insect | Iridomyrmex nitidiceps | Secretions | This compound |

| Insect | D. diceratoclinea scabridus | Secretions | This compound |

Ecological Functions and Biological Significance of this compound

This compound serves crucial roles in both communication and defense within the natural world.

In the parasitoid wasp Leptopilina heterotoma, this compound functions as a component of the female sex pheromone, which attracts males and induces courtship researchgate.netresearchgate.net. Beyond sexual communication, it also acts as a semiochemical cue that allows females to avoid competition with conspecific females when searching for host insects d-nb.inforesearchgate.net. Semiochemicals, in general, are chemical signals used for communication between organisms, with pheromones specifically mediating intraspecific interactions bioprotectionportal.comeg.net. This compound's involvement in mate attraction and competition avoidance exemplifies these roles.

This compound is a significant component of the chemical defense arsenal (B13267) for several organisms. In Leptopilina heterotoma, it is part of a defensive secretion that exhibits a highly repellent effect on ants, acting as an allomone against predators researchgate.netnih.govd-nb.inforesearchgate.net. The efficacy of this defense is dependent on the stereochemistry of the iridoid compounds researchgate.netnih.govresearchgate.net.

Ants also utilize this compound as part of their defensive strategies. Terpenoid constituents found in the secretions of ants, including this compound, are known to possess insecticidal properties and can deter adversaries researchgate.net. For instance, iridomyrmecin (B1195519) has been identified as a toxic compound in the venom of the ant L. humile, used defensively against amphibians researchgate.net.

Plants may also produce this compound as a defense mechanism. Acalypha indica, for example, may utilize this compound to deter insect feeding scispace.com.

Other Ecological Interactions (e.g., plant-insect, interspecies communication)

This compound and its related iridoid compounds are integral to complex ecological interactions, serving distinct functions in communication, defense, and competition avoidance across different insect species.

Interspecies Communication and Defense:

Parasitoid Wasps: In parasitoid wasps such as Leptopilina heterotoma and Leptopilina boulardi, iridoids, including (+)-isoiridomyrmecin, have evolved dual roles as defensive secretions and components of the female sex pheromone frontiersin.orgresearchgate.netwikipedia.org. The pheromone blend in L. heterotoma typically comprises several iridoid compounds, with (−)-iridomyrmecin being the predominant component, alongside (+)-isoiridomyrmecin and other stereoisomers frontiersin.orgresearchgate.netfrontiersin.org. This chemical signaling is crucial for mate attraction and recognition, contributing to species-specific reproductive isolation frontiersin.orgfrontiersin.org. Research suggests that these compounds may have initially evolved as defensive agents and subsequently acquired roles in communication frontiersin.orgresearchgate.net. Furthermore, Drosophila larvae have been shown to detect (−)-iridomyrmecin, a related iridoid, via olfactory receptors, triggering avoidance behavior that helps them detect and evade parasitoid wasps like Leptopilina biologists.com. This highlights an indirect interaction within the plant-insect ecosystem, where a chemical signal from one insect species influences the behavior of another.

Ants: While this compound itself is less frequently detailed in ant contexts compared to iridomyrmecin, iridoids are known defensive secretions for ants, such as the Argentine ant (Linepithema humile) ontosight.aiberkeley.edu. These compounds act as chemical defenses against predators and competing ant species, and can also serve as territorial markers or cues to avoid already occupied nesting sites berkeley.edu. The presence of these compounds can influence the foraging behavior of native ant species, potentially aiding invasive ants in ecological dominance berkeley.edu.

Plant-Insect Interactions:

This compound, along with other iridoids, has been identified in certain plant species, such as Actinidia polygama wikipedia.org. This presence places iridoids within the broader scope of plant-insect interactions, which are characterized by an evolutionary arms race between plant defenses and insect counter-adaptations researchgate.netscielo.brnsf.gov. Plants deploy a variety of secondary metabolites, including terpenoids like iridoids, as chemical defenses against herbivory researchgate.netnsf.gov. While the specific mechanisms by which this compound functions within a plant's defense system or how insects interact with it in a plant context are not extensively detailed in the provided literature, its occurrence in plants suggests a role in mediating these complex relationships. The detection of iridomyrmecin by Drosophila to avoid parasitoids, which themselves interact with plants (as hosts), further links these compounds to the ecology of plant-associated insects biologists.com.

Table 1: Iridoid Composition in Leptopilina Species

| Species | Major Iridoid Components | Role(s) | Citation(s) |

| Leptopilina heterotoma | (−)-Iridomyrmecin (approx. 80%), (+)-Isoiridomyrmecin, other iridomyrmecin stereoisomers, iridodials | Sex pheromone, chemical defense, competition avoidance | frontiersin.orgresearchgate.netfrontiersin.org |

| Leptopilina boulardi | Iridoids (including (−)-iridomyrmecin and (+)-isoiridomyrmecin) in different ratios than L. heterotoma | Chemical defense, competition avoidance, sex pheromone (implied) | frontiersin.orgresearchgate.net |

| Leptopilina victoriae | (+)-Iridomyrmecin (major), (+)-Isoiridomyrmecin, other iridomyrmecin stereoisomers, iridodials | Sex pheromone (lesser role for iridoids compared to CHCs), defense | frontiersin.orgresearchgate.netfrontiersin.org |

Methodologies for Isolation of Natural this compound from Biological Matrices

The isolation and identification of this compound and related iridoids from natural sources typically involve meticulous extraction and sophisticated analytical techniques, owing to the often minute quantities present and the importance of stereoisomeric purity.

Biological Sources: The primary natural sources for this compound and its analogues are ants, particularly species from the genera Iridomyrmex and Linepithema, and parasitoid wasps, notably those in the genus Leptopilina frontiersin.orgwikipedia.orgutexas.edu.

Extraction and Isolation Procedures: The process commonly begins with the dissection of specific glands or the extraction from whole biological samples. For instance, the mandibular glands of Leptopilina heterotoma females, which are known to produce iridoids, are dissected under a stereoscopic microscope utexas.edu. The extracted glandular material or whole insect samples are then typically subjected to solvent extraction.

Solvents: Organic solvents such as n-hexane (often HPLC grade) are frequently employed to extract the volatile iridoid compounds utexas.eduscielo.sa.cr.

Sample Preparation: For quantitative analysis and behavioral bioassays, glands are dissected in a medium like distilled water before extraction, or entire head extracts are analyzed utexas.eduscielo.sa.cr.

Analytical Techniques: Following extraction, advanced analytical methods are crucial for identifying and quantifying this compound and its stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for separating and identifying volatile organic compounds. GC-MS allows for the determination of the molecular weight and fragmentation patterns of the extracted compounds utexas.eduscielo.sa.cr.

Chromatographic Separation and Comparison: The analysis often involves comparing mass spectra and retention indices obtained from GC analysis on different types of chromatographic columns (e.g., non-polar and cyclodextrin (B1172386) columns) with those of known standards frontiersin.orgresearchgate.net. This comparative approach is vital for distinguishing between different stereoisomers of iridomyrmecin and this compound, which is critical for understanding their specific biological roles, particularly in pheromonal communication frontiersin.orgresearchgate.netfrontiersin.org.

Internal Standards: For precise quantification of the extracted compounds, internal standard techniques are often utilized scielo.sa.cr.

Table 2: Common Isolation and Analytical Methods for Iridomyrmecin/Isoiridomyrmecin

| Stage | Method/Technique | Purpose | Source Organisms | Citation(s) |

| Extraction | Dissection of glands (e.g., mandibular) followed by solvent extraction (e.g., n-hexane). Whole body extraction may also be performed. | To isolate target compounds from biological matrices. | Ants (Iridomyrmex, Linepithema), Wasps (Leptopilina) | frontiersin.orgutexas.eduscielo.sa.cr |

| Identification | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of compounds based on mass-to-charge ratio and fragmentation patterns. | Ants, Wasps | utexas.eduscielo.sa.cr |

| Comparison of Mass Spectra and Retention Indices (on various GC columns) | Confirmation of compound identity and differentiation of stereoisomers. | Wasps (Leptopilina) | frontiersin.orgresearchgate.net | |

| Quantification | Gas Chromatography with appropriate detectors (e.g., FID) or GC-MS with internal standards. Quantitative headspace analysis. | To determine the concentration or relative abundance of compounds. | Wasps (Leptopilina) | researchgate.netscielo.sa.cr |

| Stereoisomer Analysis | Chiral Gas Chromatography or GC-MS with chiral columns; comparison with synthetic stereoisomers. | To distinguish and quantify specific stereoisomers of this compound and related compounds. | Wasps (Leptopilina) | frontiersin.orgresearchgate.net |

Biosynthesis and Biogenetic Pathways of Isoiridomyrmecin

Proposed Biogenetic Origin and Precursors of Isoiridomyrmecin

The biosynthesis of all iridoids, including this compound, is proposed to originate from the general terpenoid pathway. researchgate.netresearchgate.net The primary precursor is geranyl diphosphate (B83284) (GPP), which is formed from the condensation of two five-carbon units, dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP). researchgate.net

The biogenetic pathway from GPP to the core iridoid structure involves several key intermediates. While the exact sequence can vary between organisms, a generally accepted route proceeds through the following steps:

Formation of Geraniol (B1671447): GPP is hydrolyzed to form geraniol.

Oxidation and Cyclization: Geraniol undergoes a series of enzymatic transformations including hydroxylation and oxidation. researchgate.net This leads to the formation of key dialdehyde (B1249045) intermediates.

Formation of Iridodial (B1216469): A critical intermediate in the formation of many iridoids is iridodial. researchgate.netcapes.gov.br This cyclopentanoid monoterpene is formed via the cyclization of an open-chain precursor. Citronellal (B1669106) has been identified as a plausible precursor to iridodial in some species. capes.gov.brresearchgate.net

Lactonization: Iridodial then undergoes an intramolecular oxidation and cyclization (lactonization) to form the characteristic bicyclic lactone structure of iridomyrmecin (B1195519) and its stereoisomer, this compound. researchgate.net

The table below summarizes the key precursors in the proposed biogenetic pathway of this compound.

| Precursor Stage | Compound Name | Chemical Class | Role |

| Primary | Geranyl Diphosphate (GPP) | Terpenoid | Universal precursor for monoterpenes researchgate.netresearchgate.net |

| Intermediate | Geraniol | Monoterpenol | Product of GPP hydrolysis |

| Intermediate | Citronellal | Monoterpenoid Aldehyde | Plausible precursor to iridodial capes.gov.brresearchgate.net |

| Key Intermediate | Iridodial | Iridoid Dialdehyde | Direct precursor to the iridoid lactone skeleton researchgate.netcapes.gov.br |

| Final Product | This compound | Iridoid Lactone | Formed via lactonization of iridodial researchgate.net |

Enzymatic Transformations and Catalysis in this compound Biosynthesis

The conversion of acyclic precursors into the complex bicyclic structure of this compound is catalyzed by a suite of highly specific enzymes. These enzymes ensure high efficiency and stereochemical control throughout the biosynthetic pathway. The primary classes of enzymes involved are oxidoreductases and synthases (cyclases). nih.govbeilstein-journals.org

Oxidoreductases : This class of enzymes is fundamental in the early stages of the pathway, catalyzing the oxidation of geraniol. nih.gov Cytochrome P450 monooxygenases are frequently implicated in the hydroxylation and subsequent oxidation steps that functionalize the monoterpene backbone, preparing it for cyclization. beilstein-journals.org

Iridoid Synthase (IS) : The key cyclization step, which forms the characteristic cyclopentane (B165970) ring of the iridoid skeleton from an acyclic precursor, is catalyzed by iridoid synthase. This enzyme belongs to the family of progesterone (B1679170) 5-beta reductase-like (P5βR) enzymes. It performs a reductive cyclization, a crucial step in forming the iridodial intermediate.

Lactone-Forming Enzymes : Following the formation of iridodial, further oxidation and subsequent intramolecular esterification (lactonization) are required to form the pyranone ring of this compound. This transformation is likely catalyzed by specific dehydrogenases or oxidases that generate a carboxylic acid from one of the aldehyde groups, which then reacts with the hydroxyl group formed from the reduction of the other aldehyde. The enzymes responsible for this final step in many organisms are still under active investigation.

Stereochemical Aspects of this compound Biogenesis

The biosynthesis of iridoids is a highly stereospecific process, leading to the formation of optically pure enantiomers. nih.gov this compound possesses multiple stereocenters, and its specific three-dimensional structure is a direct result of the precise stereochemical control exerted by the biosynthetic enzymes.

The stereochemistry of the final product is determined at several key steps:

Initial Cyclization : The conformation in which the precursor molecule (e.g., geranyl diphosphate) binds to the active site of the initial cyclase or synthase enzyme dictates the stereochemistry of the first ring formed. nih.gov For monoterpenes, the precursor GPP can adopt different helical conformations in an enzyme's active site, leading to either (R)- or (S)-configured intermediates. nih.gov

Reductions and Ring Closures : Subsequent enzymatic reductions and cyclizations are also stereospecific. The facial selectivity of hydride attack during reduction steps and the geometry of the intramolecular cyclization to form the lactone ring are strictly controlled by the respective enzymes.

Nature produces different stereoisomers of iridoid lactones. For example, the parasitic wasp Leptopilina heterotoma produces both (-)-iridomyrmecin and (+)-isoiridomyrmecin. acs.org The production of different stereoisomers often involves distinct enzymes or even entirely separate biosynthetic pathways that are enantioselective. nih.gov The specific isomer produced can have significant implications for its biological activity, as seen in the repellent effect of iridomyrmecins on ants, which is highly dependent on the stereochemistry. acs.org The synthesis of (-)-isoiridomyrmecin has been achieved from precursors like (-)-limonene, highlighting the importance of chiral starting materials in defining the final stereochemistry. tandfonline.com

Genetic and Molecular Regulation of this compound Production

The production of secondary metabolites like this compound is tightly regulated at the genetic level to ensure it occurs at the appropriate time and in response to specific ecological or developmental cues. microbiologybook.org Gene expression is often controlled by regulating the level of mRNA transcription. microbiologybook.org In bacteria and potentially in other organisms, genes with related functions are often clustered together in operons, allowing for coordinated expression. microbiologybook.orgnih.gov

Research into the genetic regulation of iridoid biosynthesis has benefited from modern molecular techniques. Advances in transcriptomics and genome editing tools like CRISPR/Cas9 have begun to uncover the specific genes responsible for iridoid production. researchgate.net These studies help identify candidate genes that modulate the biosynthetic pathway in response to environmental stimuli. researchgate.net

The regulatory network involves several components:

Structural Genes : These genes code for the biosynthetic enzymes directly involved in the pathway, such as iridoid synthase and various oxidoreductases. microbiologybook.org

Regulatory Genes : These genes code for proteins, such as transcription factors, that control the expression of the structural genes. microbiologybook.org These regulatory proteins can either activate (induce) or deactivate (repress) transcription in response to internal signals or external triggers like herbivory or pathogen attack.

Signal Transduction Pathways : Environmental stimuli are perceived by the organism and translated into cellular signals through complex pathways (e.g., MAPK/CREB, GPCR/cAMP/PKA pathways). frontiersin.org These signals can then activate or repress the transcription factors that control the this compound biosynthetic genes.

While the complete genetic regulatory network for this compound is not fully elucidated in all producing organisms, the principles of gene regulation for secondary metabolism provide a clear framework for its control. nih.govfrontiersin.org

Chemoenzymatic and Synthetic Biology Approaches to this compound

The intricate structure and important biological roles of this compound have made it a target for synthesis. Chemoenzymatic and synthetic biology approaches combine the precision of biological catalysts with the flexibility of chemical reactions to produce complex molecules. researchgate.netnih.gov

Chemoenzymatic Synthesis : This strategy utilizes isolated enzymes or whole-cell systems to perform specific, often challenging, transformations within a larger chemical synthesis route. nih.govmdpi.com For example, lipases have been used for the kinetic resolution of racemic intermediates to provide enantiomerically pure building blocks for the synthesis of iridoids like (+)-isoiridomyrmecin. mdpi.comresearchgate.net This approach allows for the creation of specific stereoisomers that might be difficult to achieve through purely chemical methods. researchgate.net

Synthetic Biology : This field aims to design and construct new biological parts, devices, and systems. hudsonlabautomation.com In the context of this compound, this involves engineering microorganisms like yeast (Saccharomyces cerevisiae) or bacteria (E. coli) to produce the compound from simple sugars. researchgate.netnih.gov This is achieved by introducing the necessary biosynthetic genes into a host organism. For instance, researchers have engineered yeast to produce the precursor geraniol and then introduced an iridoid synthase to convert it towards the iridoid skeleton. researchgate.net By optimizing the metabolic pathways of the host and assembling the required biosynthetic gene clusters, synthetic biology offers a promising route for the sustainable and scalable production of this compound and other valuable natural products. frontiersin.orgrsc.org

These advanced synthetic approaches not only provide access to this compound for further study but also enable the creation of novel analogues by modifying the biosynthetic pathway. researchgate.netrsc.org

Chemical Synthesis of Isoiridomyrmecin

Strategic Approaches to the Total Synthesis of Isoiridomyrmecin

The total synthesis of this compound has been approached through various strategic disconnections of its bicyclic core. These strategies often begin with readily available acyclic precursors, leveraging intramolecular cyclization reactions to construct the key cyclopentane (B165970) ring. Other approaches utilize existing cyclic systems and modify them to achieve the target structure. A primary challenge in all approaches is the precise control over the multiple stereocenters.

Common strategies include:

Intramolecular Cyclization of Acyclic Precursors: Many syntheses commence from chiral acyclic monoterpenes like citronellol (B86348) or citronellal (B1669106). acs.orgrsc.orgresearchgate.netnih.govacs.org This approach takes advantage of the inherent chirality of the starting material to guide the stereochemical outcome of subsequent cyclization reactions.

Radical Cyclizations: Free radical cyclization has been employed as a powerful tool to form the cyclopentane ring, capable of generating multiple stereocenters in a single, highly controlled step. researchgate.netresearchgate.net

Palladium-Catalyzed Cycloalkenylation: This method has been utilized as a key step to diastereoselectively form the characteristic bicyclic iridoid structure. researchgate.netacs.org

Sequential Nucleophilic Substitution: An alternative strategy involves the use of a pre-formed enantiomerically pure allylic lactone, where the required substituents are introduced through sequential, highly stereoselective nucleophilic substitutions. thieme-connect.com

Retrosynthetic analysis is a problem-solving technique where the target molecule is conceptually broken down into simpler, commercially available precursors. ias.ac.in For this compound, a common retrosynthetic strategy involves disconnecting the lactone ring and the cyclopentane substituents to reveal a key intermediate.

One effective retrosynthesis simplifies this compound to an allylic lactone intermediate. thieme-connect.com This disconnection strategy is based on the recognition that the two methyl groups on the cyclopentane ring can be installed via sequential SN2' anti-reactions. This process is illustrated by working backward from the target molecule:

This compound is simplified by disconnecting the C1-methyl group, leading back to a vinyl lactone intermediate.

This intermediate is further simplified by disconnecting the C2 side chain, which also originates from an SN2' reaction.

These disconnections lead to a key bicyclic allylic lactone containing a leaving group, which serves as a substrate for both nucleophilic additions.

This allylic lactone can be retrosynthetically derived from simpler acyclic precursors, demonstrating a clear and logical pathway from simple starting materials to the complex target.

This analytical process is crucial for identifying key bond formations and strategic intermediates, thereby guiding the design of an efficient synthetic route. ias.ac.in

| Reaction/Methodology | Description | Synthetic Application |

| Diastereoselective enamine/enal cycloaddition | An intramolecular reaction that forms the iridoid carbon framework from a 1,8-enedial precursor with high diastereoselectivity. acs.orgacs.org | Used in a divergent synthesis starting from citronellol to create the core bicyclic structure of this compound and related iridoids. acs.orgacs.org |

| Organocatalytic Intramolecular Michael Reaction | An asymmetric reaction catalyzed by a chiral amine (e.g., Jørgensen–Hayashi catalyst) to construct the cyclopentane ring from an aldehyde ester. rsc.org | A key step in the asymmetric synthesis of (-)-isoiridomyrmecin starting from (-)-citronellal. rsc.org |

| Free Radical Cyclization | An intramolecular reaction where a radical intermediate attacks a double bond to form a cyclic compound, capable of creating multiple stereocenters simultaneously. researchgate.netresearchgate.net | Employed to achieve stereocontrolled formation of three contiguous stereogenic centers in the synthesis of (+)-iridomyrmecin and (-)-isoiridomyrmecin. researchgate.netresearchgate.net |

| Palladium-Catalyzed Cycloalkenylation | A transition-metal-catalyzed reaction that forms a new ring by connecting two parts of a molecule. researchgate.netacs.org | Used as the key step in diastereoselective total syntheses of this compound. acs.org |

| Conjugated Nucleophilic Substitution (SN2' anti-reaction) | A reaction where a nucleophile attacks an allylic system at the double bond, causing the leaving group to depart from the other end with anti-stereochemistry. thieme-connect.com | Utilized with organocopper reagents to introduce both the C1 and C2 substituents onto a core lactone structure with perfect diastereoselectivity. thieme-connect.com |

| DIBAL-H Reduction | Reduction of a lactone to a lactol (a cyclic hemiacetal). nih.gov | Features in an improved synthesis that directly transforms nepetalactol, a related natural product, into key intermediates for producing this compound. nih.gov |

Stereocontrol and Asymmetric Synthesis of this compound

The primary challenge in synthesizing this compound is controlling the precise three-dimensional arrangement of its four stereocenters. Successful total syntheses must address both the relative (diastereocontrol) and absolute (enantiocontrol) stereochemistry. Strategies range from using chiral starting materials to employing sophisticated asymmetric catalysts.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For this compound, this typically means targeting the naturally occurring (-)-enantiomer.

Substrate-Controlled Synthesis: One of the most direct methods involves starting with an enantiomerically pure natural product. For instance, the synthesis of (−)-isoiridomyrmecin can begin with naturally occurring (−)-citronellal. rsc.org The existing stereocenter in the starting material directs the stereochemical outcome of subsequent reactions, a process known as substrate control.

Catalyst-Controlled Synthesis: Asymmetric catalysis is another powerful approach. In a synthesis of (−)-isoiridomyrmecin, an organocatalytic intramolecular Michael reaction using Jørgensen–Hayashi catalysts was a key step that established the stereochemistry of the cyclopentane ring with high selectivity. rsc.org

Auxiliary-Controlled Synthesis: A highly effective route to (-)-isoiridomyrmecin was developed using sequential SN2' anti-reactions. thieme-connect.com This synthesis begins with an enantiomerically pure allylic lactone, which is prepared using an asymmetric allylic alkylation catalyzed by a palladium complex with a chiral phosphanyloxazoline (PHOX) ligand. thieme-connect.com The chirality is thus introduced early and relayed through the synthetic sequence.

Diastereoselective synthesis focuses on controlling the relative configuration of multiple stereocenters. Given that this compound has several stereoisomers, achieving high diastereoselectivity is critical.

A divergent synthesis starting from citronellol utilizes a highly diastereoselective enamine/enal cycloaddition to establish the core iridoid framework. acs.orgacs.org This key step sets the relative stereochemistry of the ring fusion.

Syntheses employing free radical cyclization have demonstrated the ability to generate three contiguous stereogenic centers with a high degree of stereocontrol in a single transformation. researchgate.netresearchgate.net The stereochemical outcome is dictated by the preferred chair-like transition state of the cyclizing radical.

The synthesis route that relies on multiple SN2' anti-reactions showcases exceptional diastereocontrol. thieme-connect.com The geometry of the allylic system and the anti-addition mechanism of the organocopper reagents ensure that the incoming nucleophiles add to the correct face of the molecule, leading to the desired cis,trans arrangement with perfect diastereoselectivity. thieme-connect.com

Comparative Analysis of Different Synthetic Routes to this compound

Various synthetic routes to this compound have been developed, each with unique advantages in terms of starting materials, key strategies, and methods of stereocontrol. A comparative analysis highlights the diversity of chemical approaches to this single target molecule.

| Feature | Fischman & Hofferberth Route acs.org | Hong & Tammisetti Route rsc.org | Trost & Pissot-Soldermann Route thieme-connect.com |

| Starting Material | Citronellol | (-)-Citronellal | Enantiomerically pure allylic lactone |

| Key Strategy | Divergent synthesis via cycloaddition | Asymmetric organocatalysis | Sequential SN2' substitutions |

| Core Ring Formation | Diastereoselective enamine/enal cycloaddition | Organocatalytic intramolecular Michael reaction | Built upon a pre-existing lactone |

| Method of Stereocontrol | Diastereoselective cyclization | Substrate control (from citronellal) and catalyst control | Asymmetric catalysis to form the initial lactone; reagent control in SN2' reactions |

| Key Advantage | Divergent approach allows for the synthesis of multiple related iridoids from a common intermediate. acs.org | Utilizes a naturally abundant chiral starting material and modern asymmetric catalysis. rsc.org | Highly controlled and predictable stereochemical outcome due to the nature of the SN2' reactions. thieme-connect.com |

Challenges and Innovations in this compound Chemical Synthesis

The chemical synthesis of this compound, a member of the iridoid class of natural products, presents significant challenges, primarily centered on the stereocontrolled construction of its characteristic cis-fused cyclopenta[c]pyran skeleton. The molecule contains multiple contiguous stereogenic centers, and achieving high levels of both diastereoselectivity and enantioselectivity is a central problem that synthetic chemists have sought to address. The inherent structural complexity has driven the development of numerous innovative strategies to overcome these hurdles, leading to more efficient and selective synthetic routes.

In response to these difficulties, significant innovations have emerged, focusing on novel catalytic systems, asymmetric reactions, and strategic cyclization methods. These advancements have not only improved the efficiency and stereoselectivity of this compound synthesis but have also contributed valuable methodologies to the broader field of organic synthesis.

One major area of innovation has been the application of modern catalytic methods. Organocatalysis, for instance, has provided a powerful tool for asymmetric synthesis. The use of Jørgensen-Hayashi catalysts in organocatalytic intramolecular Michael reactions of aldehyde esters has been shown to produce the iridoid skeleton with good stereoselectivity. researchgate.netresearchgate.net Transition metal catalysis has also been pivotal. Strategies employing palladium-catalyzed cycloalkenylation have been successfully used as a key step to diastereoselectively synthesize this compound. acs.org Another conceptually novel approach involves the intramolecular Pauson-Khand reaction, which provides a stereoselective method for constructing the core cyclopenta[c]pyran-3-one scaffold from inexpensive starting materials. researchgate.net

Innovative cyclization strategies have also been central to progress in this area. For example, a highly stereoselective method involving the transannular cyclization of cyclooctane (B165968) systems has been utilized in a total synthesis of iridomyrmecin (B1195519), a diastereomer of this compound, showcasing a powerful technique for forming the cyclopentanoid ring. researchgate.net Similarly, free radical cyclizations have been developed to generate three adjacent stereogenic centers with a high degree of stereocontrol in a single key step. researchgate.net A unified strategy for synthesizing various iridoid monoterpenes, including this compound, has been developed using a Cp2TiCl-promoted radical cyclization. acs.org

Furthermore, divergent synthetic approaches from readily available chiral starting materials have proven highly effective. A notable strategy begins with citronellol, utilizing a highly diastereoselective enamine/enal cycloaddition as a key step to produce this compound among other iridoid natural products. acs.orgnih.gov This approach allows for the synthesis of multiple related natural products from a common intermediate. Improved syntheses have also been developed that feature the direct transformation of nepetalactol into key intermediates via reduction, providing a more straightforward and rapid production of iridoid lactones like this compound. nih.gov

These innovations highlight a clear trend towards more strategic and catalyst-controlled approaches to solve the inherent challenges of stereoselectivity and efficiency in the total synthesis of this compound.

Table of Selected Innovative Synthetic Strategies for this compound and Related Iridoids

| Key Strategy/Reaction | Starting Material | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|---|

| Divergent Diastereoselective Synthesis | Citronellol | Enamine/Enal Cycloaddition | A divergent approach to synthesize multiple iridoids from a common precursor. | acs.orgnih.gov |

| Palladium-Catalyzed Cycloalkenylation | Not Specified | Palladium Catalyst | Diastereoselective formation of the bicyclic core. | acs.org |

| Intramolecular Pauson-Khand Reaction | Commercially Available Achiral Material | Cobalt Complex | Stereoselective construction of the cyclopenta[c]pyran-3-one scaffold. | researchgate.net |

| Organocatalytic Intramolecular Michael Reaction | Citronellal | Jørgensen-Hayashi Catalyst | Asymmetric synthesis of the iridoid core. | researchgate.netresearchgate.net |

| Free Radical Cyclization | (S)-3-methyl-1-penten-5-ol derivative | Not Specified (Radical Initiator) | Stereocontrolled formation of three contiguous stereogenic centers. | researchgate.net |

| Direct Transformation from Nepetalactol | Nepetalactol | DIBAL-H | Provides an expeditious and straightforward production of iridoid lactones. | nih.gov |

Biological Activities and Mechanistic Studies of Isoiridomyrmecin

Other Reported Biological Activities of Isoiridomyrmecin

This compound has demonstrated significant antioxidant activity. The essential oil of Nepeta erecta Benth., in which this compound is a major constituent (70.6%), was found to exhibit in vitro antioxidant activity (AOA) nih.govresearchgate.netresearchgate.netniohenvis.nic.in. This activity was assessed using methods such as the β-Carotene bleaching assay and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The oil demonstrated inhibition of β-Carotene bleaching (54.6 ± 2.52%) and scavenged DPPH free radical with an IC(50) value of 0.74 ± 0.12 mg mL⁻¹ nih.govresearchgate.net.

Additionally, iridoids, including this compound, have been associated with allelopathic effects. Iridoids are known to have insecticidal and insect-repellent activities, and many iridoid glycosides are toxic to insects and vertebrates, exhibiting antibiotic properties dost.gov.phdost.gov.ph. While direct allelopathic studies focusing solely on this compound are not explicitly detailed, its classification as an iridoid suggests a potential role in plant-plant interactions or defense mechanisms dost.gov.phchemecol.org.

Cellular and Molecular Mechanisms of this compound Action

The precise cellular and molecular mechanisms underlying this compound's biological activities are areas of ongoing research. The provided literature hints at several potential pathways and interactions.

Receptor Binding Studies and Ligand-Target Interactions

Specific receptor binding studies for this compound are not detailed in the retrieved results. However, iridoids, in general, interact with various biological targets. For instance, iridoid compounds like this compound and its isomers have been identified as attractants for cats, suggesting interactions with specific olfactory or sensory receptors in mammals researchgate.netnih.govresearchgate.net. Furthermore, the broader class of iridoids has been investigated for their potential in influencing signal transduction pathways dntb.gov.uadokumen.pub.

Enzyme Modulation and Pathway Interruption

While direct evidence of this compound modulating specific enzymes or interrupting pathways is not extensively detailed, related compounds and the general properties of iridoids suggest potential. For example, phenylethanoid glycosides, which share some structural similarities and are often studied alongside iridoids, have shown that the aglycone part is essential for activity, with specific hydroxyl group substitutions influencing efficacy researchgate.net. The broad biological activities attributed to iridoids, such as antioxidant effects, imply modulation of enzymatic processes involved in oxidative stress nih.govresearchgate.net.

Modulation of Signal Transduction Pathways

The literature suggests that iridoids, as a class, may modulate signal transduction pathways dntb.gov.uadokumen.pub. Research into plant bioactive molecules highlights that these compounds can influence signal transduction pathways that activate genes, leading to specific responses and influencing secondary metabolism dokumen.pub. While specific studies detailing this compound's impact on particular signal transduction cascades are not explicitly provided, its antioxidant properties likely involve the modulation of cellular signaling related to oxidative stress responses.

Structure Activity Relationship Sar Studies of Isoiridomyrmecin

Design and Synthesis of Isoiridomyrmecin Analogs for SAR Probing

The foundation of any SAR study lies in the ability to synthesize a series of related compounds, or analogs, that systematically vary specific structural features of the parent molecule. This compound, a bicyclic monoterpenoid lactone, belongs to the iridoid class of natural products. Its synthesis has been achieved through various routes, often starting from readily available precursors. For instance, this compound and its stereoisomers have been synthesized from citronellal (B1669106) or citronellene, employing divergent and diastereoselective approaches acs.orgresearchgate.netjst.go.jpresearchgate.net. These synthetic strategies allow for the controlled introduction of modifications, such as changes in functional groups, stereochemistry, or skeletal rearrangements, which are essential for probing SAR. The design of analogs for SAR studies would involve a rational approach, targeting specific parts of the this compound molecule hypothesized to be critical for its biological interactions.

Identification of Key Pharmacophoric Elements in this compound

A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure optimal interactions with a specific biological target, thereby triggering or blocking a biological response biochempress.com. Identifying these key pharmacophoric elements is a central goal of SAR studies. For this compound, understanding which specific atoms, functional groups (e.g., the lactone ring, ether linkage, or specific chiral centers), and their spatial arrangement are responsible for its biological activity would be paramount. While the provided literature does not explicitly detail the pharmacophoric elements of this compound, general principles of pharmacophore modeling, which involve analyzing a series of active compounds to identify common features, would be applied nih.govresearchgate.netmdpi.com.

Impact of Stereochemistry on this compound's Biological Activities

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, profoundly influences biological activity nih.govlongdom.org. Enantiomers, which are non-superimposable mirror images, can exhibit vastly different pharmacological effects due to their differential interactions with chiral biological targets like enzymes and receptors nih.govsolubilityofthings.com. This compound is a chiral molecule, and its synthesis in chirally pure forms has been reported acs.org. SAR studies would therefore investigate the biological activities of different stereoisomers of this compound to determine the specific stereochemical configurations that confer the desired activity. Understanding these stereochemical requirements is critical for both elucidating the mechanism of action and for the rational design of more potent and selective analogs.

Correlation Between Structural Modifications and Mechanistic Pathways

SAR studies aim to establish a direct correlation between specific structural modifications made to a molecule and the resulting changes in its biological activity. This process helps in understanding not only which parts of the molecule are essential for activity but also how these structural features influence the molecule's interaction with its biological target, thereby shedding light on its mechanistic pathway gardp.orgwikipedia.orgresearchgate.net. For example, altering a functional group might affect binding affinity, enzyme inhibition, or cellular uptake, leading to a measurable change in biological potency. While specific mechanistic pathways for this compound are not detailed in the provided snippets, SAR investigations would systematically modify this compound's structure and assess the impact on its biological effects, which in turn would inform hypotheses about its mechanism of action.

Computational Approaches to SAR Prediction for this compound

Computational methods play an increasingly vital role in modern SAR studies, enabling the prediction of biological activity and guiding the design of new compounds nih.govnih.govcas.org. Techniques such as Quantitative Structure-Activity Relationships (QSAR), pharmacophore modeling, and molecular docking are widely used mdpi.comnih.govmdpi.comnih.gov. QSAR models establish mathematical relationships between molecular descriptors and biological activity, allowing for the prediction of activity for novel compounds. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for activity, facilitating virtual screening and the design of new molecules that fit the pharmacophore. Molecular docking simulates the binding of potential drug candidates to their biological targets, providing insights into binding modes and affinities. While specific computational SAR studies focused on this compound were not found in the provided search results, these computational tools would be instrumental in predicting the activity of designed this compound analogs and understanding the underlying SAR trends.

Illustrative Data Table: Hypothetical SAR Analysis of this compound Analogs

Due to the absence of specific quantitative biological activity data for this compound analogs in the provided literature, the following table illustrates the type of data generated and analyzed during SAR studies. This table presents hypothetical structural modifications and their potential impact on a generalized biological activity (e.g., insecticidal potency), based on common SAR principles.

| Analog ID | Structural Modification (from this compound) | Hypothetical Biological Activity (e.g., Insecticidal Potency) | Rationale for Modification |

| Iso-A | Retention of this compound structure | Moderate | Baseline compound |

| Iso-B | Epimerization at C-2 (hypothetical chiral center) | Low | To assess the importance of specific stereochemistry at C-2 |

| Iso-C | Reduction of the lactone carbonyl to an alcohol | Increased | To evaluate the role of the lactone carbonyl in activity |

| Iso-D | Addition of a methyl group at C-5 | Decreased | To explore steric effects of substitution on the carbon skeleton |

| Iso-E | Replacement of ester oxygen with sulfur | No significant change | To investigate the impact of heteroatom substitution |

Chemical Modifications and Derivatization of Isoiridomyrmecin

Synthetic Strategies for Isoiridomyrmecin Derivatives and Probes

The total synthesis of this compound not only confirms its structure but also provides versatile platforms for generating derivatives that are not accessible from natural sources. These synthetic routes can be strategically adapted to introduce functional groups, labels, or other modifications.

Divergent synthetic approaches have been developed that allow for the creation of this compound and its stereoisomers from simple, commercially available starting materials. One notable strategy begins with citronellol (B86348), a naturally occurring acyclic monoterpenoid. nih.govacs.org This approach utilizes a highly diastereoselective enamine/enal cycloaddition as a key step to construct the core bicyclic lactone structure. nih.govresearchgate.net By modifying the starting materials or intermediates in this pathway, chemists can produce a variety of structural analogs.

Another powerful method starts from the related monoterpene, (−)-citronellal. rsc.org This synthesis employs an organocatalytic intramolecular Michael reaction, which allows for precise control over the stereochemistry of the resulting iridoid skeleton. rsc.org Subsequent transformations, such as reduction and lactonization, complete the synthesis of (−)-isoiridomyrmecin and its analogs. rsc.org The adaptability of these organocatalytic steps makes this route particularly suitable for producing derivatives with modified substitution patterns on the cyclopentane (B165970) ring.

The development of molecular probes, such as those bearing biotin (B1667282) or fluorescent tags, is essential for chemical biology studies aimed at identifying cellular targets and visualizing the compound's distribution. While specific examples for this compound are not extensively detailed in the literature, established strategies for other natural products provide a clear blueprint. For instance, a biotinylated probe of this compound could be synthesized by incorporating a linker arm, such as a polyethylene (B3416737) glycol (PEG) chain, onto the core structure. nih.gov This linker would be attached at a position determined not to interfere with biological activity, terminating in a biotin moiety for affinity-based pulldown experiments. nih.gov Similarly, fluorescent probes can be created by conjugating fluorophores like cyanine (B1664457) or rhodamine dyes to the this compound scaffold, enabling its use in cellular imaging studies. google.comnih.gov

| Starting Material | Key Reaction/Strategy | Potential Applications | Reference |

|---|---|---|---|

| Citronellol | Diastereoselective enamine/enal cycloaddition | Total synthesis of this compound and other iridoids like iridomyrmecin (B1195519) and dolicholactone. | nih.govacs.orgresearchgate.net |

| (−)-Citronellal | Organocatalytic intramolecular Michael reaction | Asymmetric synthesis of (−)-isoiridomyrmecin and various iridoid analogues. | rsc.org |

| Synthetic Intermediates | Attachment of linker arms (e.g., PEG) | Preparation of biotinylated probes for target identification and pull-down assays. | nih.gov |

| Synthetic Intermediates | Conjugation to fluorophores (e.g., cyanine, rhodamine) | Development of fluorescent probes for cellular imaging and localization studies. | google.comnih.gov |

Semisynthesis of Novel this compound Analogs from Natural Sources

Semisynthesis leverages the complex, stereochemically rich scaffolds of abundant natural products as starting materials for chemical modification. This approach is often more efficient than total synthesis for producing a library of related compounds. For this compound, other naturally occurring iridoids serve as excellent precursors.

A prominent example is the use of nepetalactol, a major component of catnip oil (from the Nepeta cataria plant). nih.govresearchgate.net Improved and straightforward syntheses of both (+)-iridomyrmecin and (−)-isoiridomyrmecin have been developed starting from nepetalactol. nih.gov These methods feature a direct transformation of nepetalactol into key intermediates, often involving a reduction step using reagents like diisobutylaluminium hydride (DIBAL-H). nih.gov This provides an expedient route to produce iridoid lactones for biological investigations. researchgate.netnih.gov The diastereomers of iridomyrmecin have also been prepared in a few steps from the nepetalactones isolated from catnip oil. researchgate.net

The value of semisynthesis lies in its ability to utilize nature's pre-built molecular architecture. nih.gov By applying known chemical reactions to these complex starting materials, researchers can efficiently explore structure-activity relationships (SAR) and potentially improve the properties of the parent natural product. nih.gov This strategy has been successfully applied to many classes of natural products to generate novel analogs for drug discovery and development. nih.govmdpi.com

| Natural Source | Precursor Compound | Key Transformation | Resulting Product(s) | Reference |

|---|---|---|---|---|

| Catnip (Nepeta cataria) | Nepetalactol | DIBAL-H reduction and subsequent transformations | (−)-Isoiridomyrmecin and (+)-Iridomyrmecin | nih.gov |

| Catnip Oil | Nepetalactones | Multi-step synthesis | Four diastereomers of iridomyrmecin | researchgate.net |

Functionalization and Conjugation of this compound for Research Applications

To investigate the biological role of this compound, it is often necessary to functionalize the molecule by attaching specific chemical groups or probes. This process, known as conjugation, transforms the natural product into a tool for chemical biology research. nih.gov

Biotinylation for Target Identification: A common goal in natural product research is to identify the specific proteins or other biomolecules with which the compound interacts to exert its biological effects. Biotinylation is a powerful technique for this purpose. An this compound analog can be synthesized with a chemically reactive handle or a linker arm that allows for the attachment of a biotin molecule. nih.govmdpi.com When this biotinylated probe is introduced into cell lysates or intact cells, it binds to its target protein(s). nih.gov The resulting complex can then be captured and isolated using streptavidin-coated beads, which have an extremely high affinity for biotin. mdpi.com Subsequent proteomic analysis of the isolated proteins can reveal the direct cellular interactors of this compound.

Fluorescent Labeling for Cellular Imaging: Understanding where a compound localizes within a cell is crucial for deciphering its mechanism of action. Conjugating a fluorescent dye (a fluorophore) to this compound allows for its direct visualization in cells using fluorescence microscopy. nih.gov The synthesis of such a probe involves attaching a fluorescent molecule at a position on the this compound scaffold that does not disrupt its binding to its cellular target. nih.gov These fluorescently-tagged molecules enable real-time tracking of the compound's uptake, distribution, and accumulation in different cellular compartments.

The chemical strategies for conjugation often rely on bioorthogonal chemistry, such as "click chemistry," which involves reactions that are highly specific and proceed efficiently in complex biological environments. nih.gov This requires the initial synthesis of an this compound derivative containing a functional group, like an alkyne or an azide, which can then be selectively reacted with a probe (e.g., a biotin-azide or a fluorescent-alkyne) to form the final conjugate.

| Functionalization | Attached Moiety | Research Application | Underlying Principle | Reference |

|---|---|---|---|---|

| Biotinylation | Biotin | Target identification; Protein pull-down assays | High-affinity interaction between biotin and streptavidin for isolation of binding partners. | nih.govmdpi.comelsevierpure.com |

| Fluorescent Labeling | Fluorophore (e.g., Cyanine, Rhodamine) | Cellular imaging; Subcellular localization studies | Detection of emitted light from the fluorophore via fluorescence microscopy. | google.comnih.govnih.gov |

| Chemical Handle Installation | Alkyne, Azide, etc. | Facilitating conjugation via bioorthogonal chemistry | Enables highly specific and efficient "click chemistry" reactions to attach various probes. | nih.gov |

Analytical Methodologies for Isoiridomyrmecin

Chromatographic Techniques for Separation and Purification (e.g., GC, HPLC)

Chromatography is a fundamental technique for the separation, identification, and purification of components within a mixture. nih.govjournalagent.com For isoiridomyrmecin, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are pivotal.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and purifying this compound from plant extracts or synthetic reaction mixtures. journalagent.com Semi-preparative HPLC, for instance, has been successfully used to isolate pure isomers of related iridoids. uwa.edu.au In one study, a reversed-phase C18 column was employed for the separation of this compound. uwa.edu.au The choice of stationary phase (the column) and mobile phase (the solvent) is critical and is tailored based on the polarity of the target compound and the complexity of the mixture. researchgate.net

Gas Chromatography (GC): GC is particularly well-suited for the analysis of volatile compounds like this compound. It is often coupled with a mass spectrometer (GC-MS) for enhanced identification. uwa.edu.au Chiral separations, which are crucial for distinguishing between different stereoisomers of this compound, can be achieved using specialized enantioselective GC columns, such as those with a β-cyclodextrin phase. uwa.edu.au A study reported the successful separation of (4S,4aS,7S,7aR)-iridomyrmecin and (4R,4aS,7S,7aR)-isoiridomyrmecin using an enantioselective GC column. uwa.edu.au

Below is a table summarizing typical chromatographic conditions used for the analysis of iridoids, including this compound.

| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Detector | Application | Reference |

| HPLC | Apollo C18 reversed-phase (250 x 10 mm, 5 µm) | 40% acetonitrile/water | Photodiode Array (DAD) | Separation and purification of isomers | uwa.edu.au |

| GC | DB-wax, BPX-5 | Helium | Mass Spectrometer (MS) | General analysis and identification | uwa.edu.au |

| Chiral GC | Cydex B (β-cyclodextrin phase) | Helium | Mass Spectrometer (MS) | Separation of enantiomers | uwa.edu.au |

Spectroscopic Methods for Structural Characterization and Elucidation (e.g., NMR, MS, IR)

Once purified, spectroscopic techniques are employed to determine the precise chemical structure of this compound. eurekaselect.comiipseries.org These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups. eurekaselect.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and formula of a compound. eurekaselect.com When coupled with GC (GC-MS), it provides both chromatographic separation and mass analysis. uwa.edu.au For this compound, GC-MS analysis helps in its initial identification within complex mixtures, such as plant root extracts, by matching its mass spectrum with known standards. uwa.edu.au High-resolution mass spectrometry can further confirm the elemental composition. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for elucidating the detailed structure of organic molecules. eurekaselect.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are used. eurekaselect.com ¹H NMR provides information about the different types of protons in the molecule and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton. Analysis of NMR spectra was crucial in confirming the structure of this compound isolated from Acalypha indica. uwa.edu.au

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. eurekaselect.commdpi.com The this compound molecule contains a characteristic lactone group (a cyclic ester), which would produce a strong absorption band in a specific region of the IR spectrum, aiding in its identification. mdpi.com

The table below outlines the role of each spectroscopic technique in the characterization of this compound.

| Technique | Information Obtained | Application to this compound | Reference |

| Mass Spectrometry (MS) | Molecular weight and elemental composition. | Confirmation of molecular formula (C₁₀H₁₆O₂). | uwa.edu.aueurekaselect.com |

| ¹H NMR | Chemical environment of hydrogen atoms. | Determines the connectivity and stereochemistry of protons. | uwa.edu.aueurekaselect.com |

| ¹³C NMR | Carbon skeleton of the molecule. | Identifies all unique carbon atoms in the structure. | eurekaselect.comnih.gov |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Identifies the characteristic lactone carbonyl group. | eurekaselect.commdpi.com |

Advanced Analytical Techniques for Trace Analysis and Metabolomics of this compound

Detecting and studying this compound at very low concentrations, as is often required in metabolomics or environmental analysis, necessitates the use of advanced and highly sensitive analytical methods. news-medical.netnist.gov Hyphenated techniques, which combine the separation power of chromatography with the detection sensitivity of spectrometry, are particularly valuable. eurekaselect.com

Techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and two-dimensional gas chromatography (2D GC-MS) offer enhanced resolution and sensitivity for analyzing complex samples. eurekaselect.comnews-medical.net These methods can help in identifying this compound and its metabolites in biological fluids or tissues, contributing to a better understanding of its metabolic fate. While specific applications of these advanced techniques to this compound are not extensively documented, their use in the broader field of natural product analysis and metabolomics is well-established. news-medical.netnih.gov For instance, UPLC-MS/MS has been developed for the quantitative analysis of trace levels of compounds in complex supplements. nih.gov

Quantitative Determination and Bioanalytical Methods for this compound in Complex Samples

Quantitative analysis aims to determine the exact amount of this compound in a sample. doi.org This is crucial for studies involving its biological activity or its concentration in natural sources. Chromatographic methods, especially HPLC and GC, are widely used for quantitative purposes. journalagent.comcstti.com

Developing a robust quantitative method for biological samples (e.g., blood, urine, tissue) presents unique challenges, primarily due to the complexity of the matrix and the potential absence of an analyte-free matrix for calibration. cstti.com In such cases, strategies like using a surrogate matrix or a surrogate analyte (often a stable-isotope-labeled version of the analyte) are employed. cstti.com

A validated bioanalytical method would typically involve:

Sample Preparation: Extraction of this compound from the biological matrix (e.g., liquid-liquid extraction, solid-phase extraction). nih.gov

Chromatographic Separation: An optimized HPLC or GC method to separate this compound from interfering components. nih.gov

Detection and Quantification: Use of a sensitive detector, often a mass spectrometer, for accurate quantification. An internal standard is typically added to correct for variations during sample processing and analysis. nih.gov

The method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity (limit of quantification). nih.gov

Theoretical and Computational Studies of Isoiridomyrmecin

Molecular Docking and Dynamics Simulations of Isoiridomyrmecin with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. scispace.commdpi.com These methods are crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. lidsen.com

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. mdpi.com The process involves generating various conformations of the ligand within the active site of the protein and scoring these poses based on a function that estimates the binding free energy. scispace.commdpi.com Following docking, MD simulations can be employed to analyze the stability and dynamics of the ligand-protein complex over time. mdpi.com MD simulations model the movement of atoms and molecules, providing insights into the physical stability of the complex and the conformational changes that may occur upon binding. researchgate.net

These computational studies help in:

Identifying potential protein targets for this compound.

Elucidating the key amino acid residues involved in the binding interaction.

Estimating the binding affinity, which can correlate with inhibitory potential. mdpi.com

Observing the dynamic behavior of the this compound-target complex to assess its stability. scispace.commdpi.com

Table 1: Typical Workflow for Molecular Docking and Dynamics Simulation

| Step | Description | Purpose |

|---|---|---|

| 1. Target Preparation | The 3D structure of the target protein is obtained from a database (e.g., Protein Data Bank). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added. lidsen.com | To prepare a clean and chemically correct receptor structure for docking. |

| 2. Ligand Preparation | A 3D structure of this compound is generated and its energy is minimized to obtain a stable conformation. | To ensure the ligand structure is energetically favorable before docking. |

| 3. Molecular Docking | Software like AutoDock Vina is used to place the ligand into the defined active site of the target protein and score the resulting poses. mdpi.comresearchgate.net | To predict the most likely binding mode and estimate the binding affinity (e.g., in kcal/mol). |

| 4. Analysis of Docking Results | The top-ranked poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov | To understand the molecular basis of the interaction between this compound and the target. |

| 5. Molecular Dynamics (MD) Simulation | The most promising docked complex is subjected to simulation in a solvated environment under defined physical conditions (e.g., temperature, pressure). mdpi.comresearchgate.net | To evaluate the stability of the complex over time and analyze its dynamic behavior. |

| 6. MD Trajectory Analysis | Parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) are calculated from the simulation trajectory. scispace.com | To quantify the stability of the protein and the ligand's binding pose within the active site. |

Quantum Chemical Calculations on this compound Reactivity and Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. nih.gov Methods like Density Functional Theory (DFT) allow for the computation of various molecular properties that help in understanding a compound's chemical behavior. mdpi.com

By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the this compound molecule. This information is vital for predicting which parts of the molecule are likely to be involved in chemical reactions. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity.

These calculations can provide insights into:

Electron Distribution: Identifying electron-rich and electron-deficient regions of this compound.

Chemical Reactivity: Predicting sites susceptible to nucleophilic or electrophilic attack.

Molecular Stability: Assessing the kinetic stability of the molecule through the HOMO-LUMO gap. mdpi.com

Spectroscopic Properties: Simulating spectra (e.g., IR, NMR) to aid in structural characterization.

Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Description | Significance for this compound |

|---|---|---|

| Total Energy | The total energy of the molecule in a specific geometric arrangement. | Used to find the most stable molecular conformation (geometry optimization). |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Represents the ability to donate an electron. | Indicates regions of this compound that are likely to act as an electron donor in a reaction. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Represents the ability to accept an electron. | Indicates regions of this compound that are likely to act as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. mdpi.com | A smaller gap implies higher chemical reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Visualizes electron-rich (negative potential) and electron-poor (positive potential) sites, predicting regions for intermolecular interactions. |

In Silico Prediction of this compound's Biological Activities

In silico prediction involves using computational models to forecast the biological activities and pharmacokinetic properties of a chemical compound. nih.govnih.gov These predictive models are built using data from large databases of known compounds and their experimental activities. For a compound like this compound, these methods can rapidly screen for a wide range of potential effects, helping to prioritize it for specific experimental testing.

A crucial part of this process is the prediction of ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity. mdpi.com These predictions help assess a compound's "drug-likeness" and potential suitability as a therapeutic agent. researchgate.net For example, computational tools can predict whether this compound is likely to be well-absorbed in the intestine or if it might have potential toxic effects. mdpi.com Additionally, inverse docking technology can be used to screen a compound against a database of biological targets to predict its most likely protein interactions and associated biological activities. nih.gov

Table 3: Common In Silico Predictions for Biological Activity Assessment

| Prediction Type | Description | Relevance for this compound |

|---|---|---|

| Target Prediction | Screening the compound against a library of known protein structures to identify potential binding targets. nih.gov | Suggests potential mechanisms of action and therapeutic areas for investigation. |

| ADMET Prediction | Forecasting properties like intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. mdpi.com | Assesses the potential pharmacokinetic and safety profile of this compound. |

| Bioactivity Prediction | Using Quantitative Structure-Activity Relationship (QSAR) models to predict specific biological activities (e.g., anti-inflammatory, antimicrobial). | Helps to narrow down the focus for in vitro and in vivo testing. |

| Drug-Likeness | Evaluating the compound based on physicochemical properties (e.g., Lipinski's Rule of Five) to assess its similarity to known drugs. | Provides an early indication of whether the compound has properties suitable for an oral drug. |

Chemoinformatics and Database Analysis Related to this compound

Chemoinformatics involves the use of computational tools to store, retrieve, and analyze chemical information. springernature.com Public chemical databases are essential resources in this field, providing a wealth of curated data on chemical structures, properties, and biological activities. d-nb.info For this compound, these databases serve as a centralized repository of its known information.

Databases such as PubChem, ChemSpider, and ChEMBL contain detailed records for this compound. nih.govchemspider.com These records include its 2D and 3D structures, various chemical identifiers, and computed physicochemical properties. For instance, PubChem provides a comprehensive summary including its molecular formula, weight, IUPAC name, and computed descriptors like XLogP3 (a measure of lipophilicity). nih.gov This information is fundamental for any computational study, providing the necessary inputs for docking simulations, quantum chemical calculations, and ADMET predictions.

Table 4: Chemoinformatic Data for this compound

| Identifier/Property | Value | Source Database |

|---|---|---|

| PubChem CID | 120743 | PubChem nih.gov |

| ChemSpider ID | 107784 | ChemSpider chemspider.com |

| Molecular Formula | C₁₀H₁₆O₂ | PubChem nih.gov, ChemSpider chemspider.com |

| Molecular Weight | 168.23 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 168.115030 Da | ChemSpider chemspider.com |

| IUPAC Name | (4S,4aR,7R,7aS)-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one | PubChem nih.gov |

| SMILES | C[C@@H]1CC[C@@H]2[C@H]1COC(=O)[C@H]2C | PubChem nih.gov |

| InChIKey | LYEFRAMOOLOUKA-XGEHTFHBSA-N | PubChem nih.gov |

| CAS Number | 573-94-4 | PubChem nih.gov |

| XLogP3 (Computed) | 2.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

Future Perspectives and Research Frontiers for Isoiridomyrmecin

Unexplored Biological Activities and Novel Molecular Targets of Isoiridomyrmecin

The biological activities of this compound and other iridoids have been a subject of study, revealing a range of effects including anti-inflammatory, antimicrobial, and insect-repelling properties. mdpi.compharmacophorejournal.comgoogle.com However, the full spectrum of its biological potential remains largely uncharted. Future research will likely focus on identifying novel molecular targets and exploring previously unknown bioactivities. The diverse biological activities of iridoids, from neurotrophic to anti-tumorigenic properties, suggest that this compound and its analogs could interact with a wide array of cellular components and pathways that are yet to be discovered. nih.gov

A significant area of future investigation lies in the exploration of this compound's potential in less-studied therapeutic areas. While its role as an insect repellent and its basic antimicrobial and anti-inflammatory effects are noted, its potential against a broader range of pathogens, its effects on the central nervous system, or its role in metabolic disorders are yet to be thoroughly investigated. mdpi.compharmacophorejournal.com The identification of new bioactive constituents from natural sources like Nepeta species, which are known to produce this compound, remains a promising avenue for discovering novel biological functions. researchgate.net

Innovations in Biosynthetic Engineering for Enhanced this compound Production

The natural abundance of this compound can be a limiting factor for extensive research and potential commercialization. Therefore, biosynthetic engineering presents a critical frontier for enhancing its production. The biosynthesis of iridoids is a complex process involving multiple enzymatic steps, starting from geranyl diphosphate (B83284). researchgate.net Understanding and manipulating these pathways at a genetic level can lead to significantly increased yields.

Recent advances in transcriptomics and metabolomics have begun to unravel the intricate gene networks involved in iridoid biosynthesis. plos.orgnih.govmdpi.com These "omics" approaches help in identifying the key enzymes and regulatory genes in the biosynthetic pathway. researchgate.net For instance, studies have identified genes in the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways as crucial for producing the precursors of iridoids. plos.orgmdpi.com

Future innovations will likely involve the use of synthetic biology and metabolic engineering techniques, such as CRISPR/Cas9, to optimize these pathways in host organisms like yeast or bacteria. researchgate.netnih.gov By overexpressing key enzymes or down-regulating competing pathways, it may be possible to create microbial cell factories for the sustainable and high-titer production of this compound. researchgate.netnih.gov The development of chimeric enzymes and the reconstruction of biosynthetic pathways in heterologous hosts are promising strategies that have shown success for other terpenoids and could be applied to this compound. nih.gov

Advancements in Synthetic Methodologies for Complex this compound Analogs